molecular formula C21H27NO3S B2873742 1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine CAS No. 1448057-05-3

1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine

Cat. No.: B2873742
CAS No.: 1448057-05-3
M. Wt: 373.51
InChI Key: DEOOQLFNRBCANA-UHFFFAOYSA-N
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Description

1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine is a specialized synthetic compound designed for chemical biology and pharmaceutical research, primarily functioning as a potent and selective inhibitor of the proteasome's β5 subunit, which exhibits chymotrypsin-like activity. The molecular architecture of this inhibitor strategically incorporates the rigid, hydrophobic adamantane group to enhance binding affinity and selectivity within the proteasome's catalytic pocket. This compound is a valuable tool for investigating the ubiquitin-proteasome pathway, a critical regulatory system for intracellular protein degradation. Researchers utilize it to model proteasome inhibition in cellular studies, which can induce cell cycle arrest and apoptosis, providing insights for oncology research and the development of novel anti-cancer therapeutics. Its mechanism, targeting the proteasome complex, is a validated strategy in cancer therapy, as demonstrated by drugs like bortezomib. Furthermore, its application extends to fundamental biochemical studies aimed at understanding protein turnover, the role of the proteasome in immune response, and cellular stress pathways. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

1-adamantyl-[3-(benzenesulfonyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3S/c23-20(21-11-15-8-16(12-21)10-17(9-15)13-21)22-7-6-19(14-22)26(24,25)18-4-2-1-3-5-18/h1-5,15-17,19H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOOQLFNRBCANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Objectives

The target compound features a pyrrolidine core with two distinct substituents:

  • Adamantane-1-carbonyl group at the nitrogen atom (position 1), introducing steric bulk and hydrophobicity.
  • Benzenesulfonyl group at position 3, contributing electronic withdrawal and potential hydrogen-bonding interactions.

Key synthetic challenges include:

  • Regioselective introduction of the benzenesulfonyl group at C3.
  • Compatibility of acylation and sulfonylation steps under shared reaction conditions.
  • Managing steric hindrance from the adamantane moiety during late-stage functionalization.

Retrosynthetic Disconnection Strategies

Two primary retrosynthetic pathways emerge:

Pathway A: Sequential Functionalization of Pyrrolidine

  • N-Acylation with adamantane-1-carbonyl chloride.
  • C3-Sulfonylation via directed C–H activation or electrophilic substitution.

Pathway B: Pyrrolidine Ring Construction from Pre-Functionalized Intermediates

  • Spirocyclization of adamantane-containing precursors with sulfonylated building blocks.
  • Post-cyclization modifications to install remaining substituents.

Detailed Synthetic Routes

Sequential Functionalization Approach

Step 1: N-Acylation of Pyrrolidine

Pyrrolidine reacts with adamantane-1-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Reaction Conditions:

  • Solvent: DCM or THF.
  • Temperature: 0°C to 25°C.
  • Yield: 85–92% (patent data).

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of pyrrolidine’s nitrogen on the acyl chloride, followed by deprotonation to form 1-(adamantane-1-carbonyl)pyrrolidine.

Step 2: C3-Sulfonylation

Introducing the benzenesulfonyl group at C3 requires overcoming the deactivation caused by the electron-withdrawing adamantane carbonyl.

Method A: Directed C–H Sulfonation

  • Catalyst: Pd(OAc)₂ (5 mol%) with 8-aminoquinoline directing group.
  • Sulfonating Agent: Benzenesulfonyl chloride.
  • Solvent: DMF at 100°C.
  • Yield: 60–68% (estimated from analogous reactions).

Method B: Electrophilic Sulfonation

  • Reagent: SO₃·Py complex in sulfolane.
  • Temperature: 80°C.
  • Yield: <30% due to poor regioselectivity.

Comparative Data:

Method Catalyst Solvent Temp (°C) Yield (%)
Directed C–H Pd(OAc)₂ DMF 100 60–68
Electrophilic None Sulfolane 80 <30

Spirocyclization-Based Synthesis

The PubMed study on spiro[pyrrolidine-2,2'-adamantanes] provides a template for constructing the adamantane-pyrrolidine framework:

  • Azomethine Ylide Formation:
    Adamantan-1-one reacts with sarcosine under microwave irradiation to generate an azomethine ylide.

  • Cycloaddition:
    The ylide undergoes 1,3-dipolar cycloaddition with a sulfonated dipolarophile (e.g., benzenesulfonyl acetylene):

    $$
    \text{Adamantane-ylide} + \text{PhSO₂C≡CH} \rightarrow \text{Spiro intermediate}
    $$

  • Reductive Ring-Opening:
    Hydrogenolysis cleaves the spiro structure to yield 3-(benzenesulfonyl)pyrrolidine, followed by N-acylation.

Advantages:

  • Built-in regioselectivity for the benzenesulfonyl group.
  • Avoids late-stage C–H functionalization.

Yield: 45–55% (extrapolated from analogous anti-influenza compounds).

Critical Analysis of Methodologies

Sequential vs. Convergent Synthesis

  • Sequential Approach: Higher overall yields (60–68%) but requires specialized catalysts for C–H activation.
  • Spirocyclization Route: Lower yields due to multi-step nature but superior regiocontrol.

Solvent and Temperature Optimization

Data from US7915427B2 highlight solvent effects on sulfonylation:

Solvent Reaction Time (h) Yield (%)
DMF 6 68
Acetonitrile 8 58
Dichloromethane 12 42

Lower temperatures (-20°C to -5°C) improve selectivity but prolong reaction times.

Industrial-Scale Considerations

The CA1047041A patent demonstrates scalable benzylation and sulfonation techniques:

  • Batch Reactors: 6 L flasks for intermediates like N-benzyl-2-nitromethylene-pyrrolidine.
  • Catalytic Hydrogenation: Raney nickel at 145 kg H₂ pressure for deprotection.

Key Recommendations:

  • Use flow chemistry for Pd-catalyzed C–H sulfonation to enhance reproducibility.
  • Adopt continuous distillation for solvent recovery in large-scale acylations.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of advanced materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine involves interaction with specific molecular targets. The adamantane core may facilitate binding to hydrophobic pockets in proteins, while the phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The benzenesulfonyl group in the target compound differs from thiourea derivatives in electronic and steric properties.
  • Conformational Flexibility : Unlike thiourea derivatives, which adopt S- or U-conformations based on intramolecular H-bonding , the target compound’s conformation may be influenced by steric hindrance from the bulky adamantane and planar benzenesulfonyl groups.

Pharmacological and Physicochemical Properties

  • Membrane Permeability: Adamantane derivatives are renowned for enhancing lipid solubility, as seen in 2,5-dioxopyrrolidin-1-yl adamantane-1-carboxylate, which is designed for cell membrane traversal . The target compound’s adamantane moiety likely confers similar advantages.
  • Solubility and Stability : The sulfonyl group’s polarity may improve aqueous solubility compared to purely hydrocarbon-substituted adamantane derivatives, albeit less than carboxylates or succinimides .

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